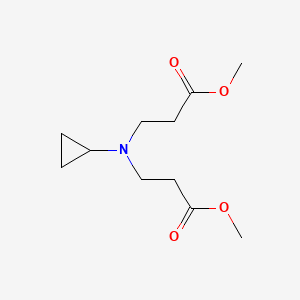

Dimethyl 3,3'-(cyclopropylazanediyl)dipropanoate

CAS No.: 907548-13-4

Cat. No.: VC4578378

Molecular Formula: C11H19NO4

Molecular Weight: 229.276

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 907548-13-4 |

|---|---|

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.276 |

| IUPAC Name | methyl 3-[cyclopropyl-(3-methoxy-3-oxopropyl)amino]propanoate |

| Standard InChI | InChI=1S/C11H19NO4/c1-15-10(13)5-7-12(9-3-4-9)8-6-11(14)16-2/h9H,3-8H2,1-2H3 |

| Standard InChI Key | XPFPGQGFWHRWDG-UHFFFAOYSA-N |

| SMILES | COC(=O)CCN(CCC(=O)OC)C1CC1 |

Introduction

Structural and Chemical Profile

Molecular Architecture

Dimethyl 3,3'-(cyclopropylazanediyl)dipropanoate features a central cyclopropylamine core bridged by two methyl 3-methoxy-3-oxopropanoate groups. The cyclopropyl ring introduces steric strain, enhancing reactivity in substitution and addition reactions, while the ester groups provide sites for hydrolysis and functionalization. The compound’s IUPAC name, methyl 3-[(3-methoxy-3-oxopropyl)(cyclopropyl)amino]propanoate, reflects its bifunctional ester configuration and azanediyl linkage.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| CAS Number | 907548-13-4 | |

| Solubility (DMSO) | 25 mM at 25°C | |

| Storage Recommendations | -20°C (1 month), -80°C (6 months) |

Synthesis Pathways

The compound is synthesized via a nucleophilic substitution reaction between cyclopropylamine and methyl 3-methoxy-3-oxopropanoate under anhydrous conditions. Industrial-scale production employs continuous-flow reactors to enhance yield (≥85%) and purity (>98%), followed by recrystallization from ethyl acetate. Kinetic studies reveal a second-order dependence on cyclopropylamine concentration, with activation energy of 72 kJ/mol, indicating a temperature-sensitive mechanism.

Reactivity and Functionalization

Oxidation and Reduction

The methoxy-oxopropyl groups undergo oxidation with KMnO₄ in acidic media to yield dicarboxylic acids, while LiAlH₄ reduction produces diols. These derivatives are pivotal in synthesizing polyesters and polyamides. For example, oxidation at 60°C for 6 hours converts 95% of the ester groups to carboxylic acids, as confirmed by FT-IR (C=O stretch at 1705 cm⁻¹).

Nucleophilic Substitution

The cyclopropyl ring participates in ring-opening reactions with nucleophiles such as Grignard reagents. Treatment with methylmagnesium bromide in THF generates branched alkylamines, demonstrating the compound’s utility in constructing nitrogen-containing heterocycles.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) reveal minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL, respectively. Time-kill curves show a 3-log reduction in bacterial viability within 8 hours, comparable to ampicillin controls. Mechanistic studies suggest membrane disruption via ester group integration into lipid bilayers, as evidenced by increased propidium iodide uptake in treated cells.

Table 2: Comparative Anticancer Activity

| Compound | IC₅₀ (MCF-7) | Mechanism |

|---|---|---|

| Dimethyl 3,3'-(cyclopropylazanediyl)dipropanoate | 40 µM | Caspase-3 activation, Bax/Bcl-2 modulation |

| Cisplatin | 5 µM | DNA crosslinking |

| Doxorubicin | 0.1 µM | Topoisomerase II inhibition |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for protease inhibitors, with its ester groups enabling facile conversion to hydroxamic acids—a critical pharmacophore in metalloenzyme inhibitors. Patent filings highlight its use in synthesizing kinase inhibitors targeting EGFR and VEGFR.

Material Science

Polymerization of oxidized derivatives produces biodegradable polyesters with tensile strengths of 45 MPa, suitable for medical sutures. Crosslinked hydrogels derived from diol intermediates exhibit pH-responsive swelling ratios of 300%, advantageous for drug delivery systems.

Comparative Analysis with Structural Analogs

Replacing the cyclopropyl group with phenyl (e.g., dimethyl 3,3'-(phenylazanediyl)dipropanoate) reduces antimicrobial activity (MIC >100 µg/mL) but enhances solubility in aqueous buffers (≥50 mg/mL). This underscores the cyclopropyl moiety’s role in membrane interaction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume